molecular formula C20H18F3N7O2 B6458107 3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2549050-44-2

3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione

Cat. No.: B6458107
CAS No.: 2549050-44-2
M. Wt: 445.4 g/mol
InChI Key: QJDAXDDMQCPZJU-UHFFFAOYSA-N
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Description

The compound 3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione features a complex heterocyclic architecture:

  • Substituents:
    • 3-Phenyl group: Enhances lipophilicity and π-π stacking interactions.
    • Piperidin-4-yl group: A six-membered nitrogen-containing ring linked to a triazolopyridazine moiety.
    • Triazolopyridazine ring: A fused bicyclic system with a trifluoromethyl (-CF₃) group at position 3, which improves electron-withdrawing properties and resistance to oxidative metabolism.

Properties

IUPAC Name

3-phenyl-1-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N7O2/c21-20(22,23)18-25-24-15-6-7-16(26-30(15)18)27-10-8-13(9-11-27)28-12-17(31)29(19(28)32)14-4-2-1-3-5-14/h1-7,13H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDAXDDMQCPZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-phenyl-1-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • Phenyl Group : Contributes to hydrophobic interactions and biological activity.
  • Trifluoromethyl Group : Enhances metabolic stability and bioavailability.
  • Triazolo-Pyridazine Core : Implicated in various biological activities.
  • Piperidine Ring : Often associated with neuroactive properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Triazolo-Pyridazine Core : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
  • Introduction of the Phenyl Group : Achieved via substitution reactions using phenyl halides.
  • Attachment of the Piperidine Ring : Often involves nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antitumor Activity

Studies have shown that derivatives similar to this compound possess significant antitumor properties. For instance, compounds containing triazole and pyridazine moieties have been reported to inhibit key cancer-related pathways such as BRAF(V600E) and EGFR signaling pathways .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group enhances its efficacy by increasing lipophilicity, which may improve cell membrane penetration .

Anti-inflammatory Effects

Research indicates potential anti-inflammatory effects, possibly through the inhibition of cyclooxygenase (COX) enzymes. In particular, compounds with similar structures have shown selective inhibition against COX-II, suggesting a therapeutic role in managing inflammatory diseases .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antitumor Efficacy : A study evaluated a series of triazole derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications at the phenyl ring significantly enhanced activity against breast cancer cell lines .
  • Antimicrobial Testing : A compound structurally related to the target compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results showed promising inhibition rates, indicating potential for development as an antibiotic agent .
  • Inflammatory Response Modulation : Another study investigated the anti-inflammatory properties of similar imidazolidine derivatives. The findings revealed significant reductions in pro-inflammatory cytokines in animal models subjected to induced inflammation .

Research Findings Summary

The biological activities of this compound can be summarized as follows:

Biological ActivityMechanismReference
AntitumorInhibition of BRAF(V600E) and EGFR pathways
AntimicrobialDisruption of bacterial membranes
Anti-inflammatoryInhibition of COX-II enzymes

Scientific Research Applications

Anti-Diabetic Activity

Research indicates that derivatives of imidazolidine diones may exhibit hypoglycemic effects. The compound's structural similarity to known dipeptidyl peptidase-4 (DPP-4) inhibitors suggests it could function as a novel agent in the treatment of type 2 diabetes mellitus. DPP-4 inhibitors are crucial in managing blood glucose levels by increasing incretin levels, which help regulate insulin secretion.

CompoundActivityReference
SitagliptinDPP-4 Inhibitor
3-Phenyl Imidazolidine DerivativesHypoglycemic Effects

Anticancer Potential

The incorporation of triazole and pyridazine rings has been associated with anticancer activities. Compounds with these structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Investigations into the specific mechanisms of action for this compound are ongoing.

CompoundCancer TypeMechanismReference
Triazole DerivativesVarious CancersInduction of Apoptosis
Pyridazine-Based CompoundsBreast CancerCell Cycle Arrest

Neuroprotective Effects

Studies have suggested that piperidine derivatives possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The piperidinyl group in this compound may contribute to its neuroprotective effects.

CompoundDisease TargetedEffectReference
Piperidine DerivativesAlzheimer's DiseaseNeuroprotection
Triazole CompoundsParkinson's DiseaseNeuroprotection

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Case Study 1: A study on a similar imidazolidine derivative demonstrated significant reductions in blood glucose levels in diabetic rats, indicating potential applicability in human diabetes management.
  • Case Study 2: Research involving triazole derivatives showed promising results in inhibiting the proliferation of breast cancer cells through apoptosis induction mechanisms.

Chemical Reactions Analysis

Potential Chemical Reactions

Given the structural features of 3-phenyl-1-{1-[3-(trifluoromethyl)- triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}imidazolidine-2,4-dione , several types of chemical reactions could be considered:

2.1. Nucleophilic Substitution Reactions

  • Reaction Type : Nucleophilic substitution at the piperidine ring or modification of the imidazolidine core.

  • Conditions : Typically involves a nucleophile and a leaving group, often in polar aprotic solvents like DMF or DMSO.

  • Example : Substitution of a hydrogen atom on the piperidine ring with a nucleophile like an amine or alcohol.

2.2. Electrophilic Aromatic Substitution

  • Reaction Type : Electrophilic aromatic substitution on the phenyl ring.

  • Conditions : Requires an electrophile (e.g., nitronium ion) and a catalyst (e.g., sulfuric acid).

  • Example : Nitration of the phenyl ring to introduce a nitro group.

2.3. Cyclization Reactions

  • Reaction Type : Intramolecular cyclization reactions involving the triazole or pyridazine rings.

  • Conditions : Often requires heating in the presence of a catalyst or base.

  • Example : Formation of additional fused rings through intramolecular condensation reactions.

Data Table: Potential Reactions and Conditions

Reaction TypeConditionsExample Product
Nucleophilic SubstitutionDMF, nucleophile (e.g., amine)Substituted piperidine derivative
Electrophilic Aromatic SubstitutionNitronium ion, sulfuric acidNitrophenyl derivative
CyclizationHeat, catalyst (e.g., base)Fused ring derivative

Comparison with Similar Compounds

Key Structural and Functional Insights

Triazolopyridazine moieties (common in AZD5153 and 1166810-13-4) contribute to π-π interactions and metabolic stability due to CF₃ groups.

Substituent Effects :

  • Piperidine vs. Piperazine : Piperidine’s higher lipophilicity may improve blood-brain barrier penetration compared to piperazine derivatives.
  • Trifluoromethyl (-CF₃) : Enhances binding affinity and oxidative stability across all analogs.

Pharmacological Implications: While AZD5153 and imidazolidin-4-one derivatives have demonstrated specific activities (BRD4 inhibition, antimicrobial), the target compound’s biological profile remains speculative.

Q & A

Q. Basic Research Focus

  • Structural Confirmation :
    • 1H/13C NMR : Assign peaks for the triazolopyridazine (δ 8.5–9.0 ppm for pyridazine protons) and imidazolidine-dione (δ 4.0–5.0 ppm for piperidine protons) .
    • HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~545.18) .
  • Purity Assessment :
    • HPLC : Use C18 columns with acetonitrile/water gradients; target ≥95% purity .

How is the compound screened for initial biological activity in vitro?

Q. Basic Research Focus

  • BRD4 Inhibition :
    • Assay : Fluorescence polarization (FP) using acetylated histone peptides; IC50 values <100 nM indicate high potency .
    • Cellular Models : MYC downregulation in leukemia cells (e.g., MV4-11) at 0.1–1 µM .
  • PD-1/PD-L1 Binding :
    • SPR/Biolayer Interferometry : Measure binding affinity (KD) using recombinant PD-L1 protein .

How do structural modifications influence the compound’s activity?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

Modification Site Effect on BRD4 IC50 Source
Trifluoromethyl group at triazolo[4,3-b]pyridazineEnhances binding affinity by 10-fold vs. methyl analogs
Piperidine substitution (e.g., benzyl vs. cyclohexyl)Reduced cellular permeability due to increased logP
Imidazolidine-dione vs. urea linkerImproved metabolic stability (t1/2 >4 hrs in liver microsomes)

How can molecular docking guide the design of analogs targeting BRD4 or PD-L1?

Q. Advanced Research Focus

  • BRD4 Bromodomains :
    • Docking Software : GOLD or Glide; prioritize compounds with hydrogen bonds to Asn140 and water-mediated interactions with Tyr97 .
    • Virtual Screening : Triazolo-pyridazine derivatives (e.g., F2507-0625) show GOLD scores >86, correlating with experimental IC50 .
  • PD-L1 Binding Pocket :
    • Key Interactions : Hydrophobic contacts with Ala121 and π-stacking with Tyr56 .

What in vivo models validate efficacy, and what endpoints are measured?

Q. Advanced Research Focus

  • Xenograft Models :
    • Dosing : 10–30 mg/kg oral or intraperitoneal administration .
    • Endpoints : Tumor volume reduction (≥50% vs. control) and MYC mRNA suppression in tumors (qRT-PCR) .
  • Pharmacokinetics :
    • Parameters : AUC (≥5000 ng·h/mL), bioavailability (>30%) .

How can conflicting data on cellular potency vs. in vivo efficacy be resolved?

Q. Advanced Research Focus

  • Orthogonal Assays :
    • Mechanistic Studies : RNA-seq to confirm target engagement (e.g., MYC pathway suppression) .
    • Metabolite Profiling : LC-MS to identify active metabolites in plasma .
  • Resistance Models :
    • Generate BRD4-mutant cell lines to test compound specificity .

What strategies address scale-up challenges for preclinical synthesis?

Q. Advanced Research Focus

  • Flow Chemistry :
    • Benefits : Improved heat/mass transfer for exothermic coupling reactions .
    • Parameters : Optimize residence time (5–10 min) and temperature (25–40°C) .
  • Quality Control :
    • Process Analytics : PAT tools (e.g., FTIR) for real-time reaction monitoring .

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